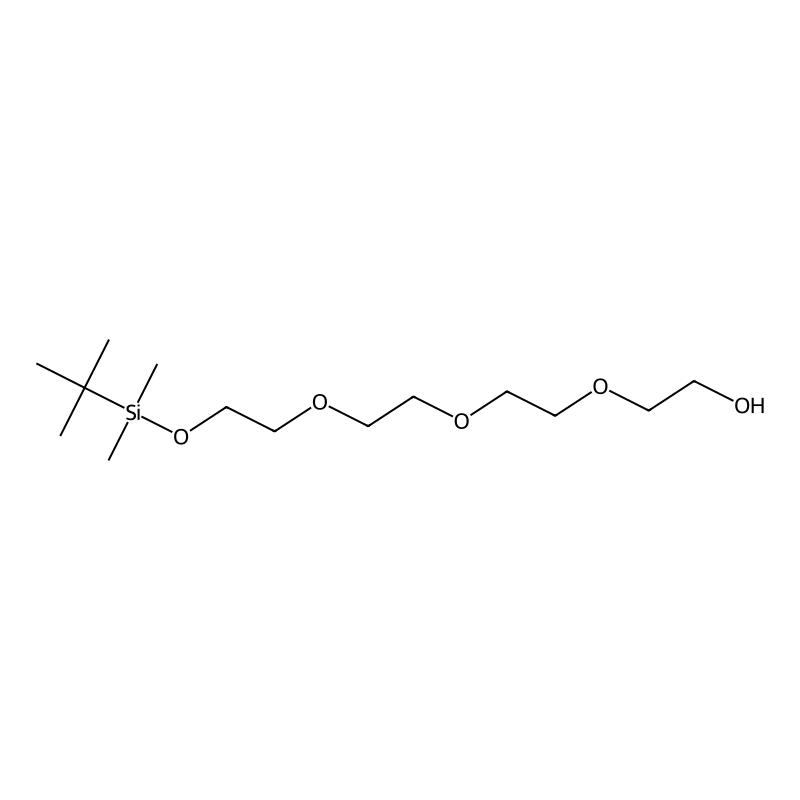2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Organic Chemistry and Materials Science
The molecule's structure combines a silicon atom (Si) surrounded by four oxygen atoms (O) forming a central siloxane chain. This chain is flanked by two hydrocarbon (organic) groups with four methyl groups (CH3) attached. This combination suggests potential applications as:
- Siloxane-based polymers: TMOTSP could be a building block for synthesizing new siloxane polymers with tailored properties. Siloxane polymers have diverse applications in areas like sealants, coatings, and electronics due to their flexibility, heat resistance, and electrical insulating properties .
- Modification of surfaces: TMOTSP's structure with organic groups on either end could allow it to bind to both organic and inorganic surfaces. This property could be useful for modifying surfaces to control properties like wettability or adhesion in scientific research settings.
2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol is a synthetic compound characterized by its unique structure that incorporates both silicon and oxygen atoms within a long carbon chain. Its molecular formula is , with a molecular weight of approximately 308.49 g/mol. The compound features a tetraoxa silapentadecane backbone, which is notable for its potential applications in various fields such as materials science and pharmaceuticals due to its interesting chemical properties and structural characteristics .
The chemical behavior of 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol includes reactions typical of alcohols and ethers. The hydroxyl group (-OH) allows for typical alcohol reactions such as dehydration to form alkenes or substitution reactions. Additionally, the presence of the siloxane bond enables unique reactivity profiles not found in purely organic compounds. For example, it can undergo esterification reactions with carboxylic acids to form esters and can also participate in condensation reactions due to its siloxane functionality .
The synthesis of 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol can be achieved through several methods:
- Starting Materials: The synthesis typically begins with a precursor like tetraethylene glycol or similar oligomers.
- Reagents: Common reagents include TBDMS-chloride (tert-butyldimethylsilyl chloride) and various solvents such as dichloromethane.
- Procedure: A typical synthesis involves reacting the starting material with TBDMS-chloride in the presence of a base like diisopropylethylamine under nitrogen atmosphere to protect the hydroxyl group during subsequent reactions .
The unique structure of 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol lends itself to various applications:
- Surfactants: Due to its amphiphilic nature.
- Pharmaceuticals: Potential use as a drug delivery system or in formulations requiring enhanced solubility.
- Materials Science: As a component in polymers or coatings that require improved thermal stability or hydrophobic properties .
Several compounds exhibit structural similarities to 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Tetraethylene glycol | Polyether | Commonly used as a solvent and in polymer synthesis |
| Polydimethylsiloxane | Siloxane | Known for its flexibility and low surface tension |
| 1-Octanol | Alcohol | Simple alcohol used in surfactants |
Uniqueness: The incorporation of both silicon and multiple ether linkages in 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol distinguishes it from other compounds by providing unique chemical reactivity and potential applications that leverage its siloxane characteristics .
Purity
Exact Mass
Appearance
Storage
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant
Dates
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.








